2-Bromo-N-(2,3-dimethoxybenzyl)acetamide
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Overview
Description
2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . This compound is characterized by the presence of a bromine atom, a benzyl group substituted with two methoxy groups, and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide typically involves the reaction of 2,3-dimethoxybenzylamine with bromoacetyl bromide in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
2-Bromo-N-(2,3-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetamides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield 2,3-dimethoxybenzylamine and acetic acid.
Scientific Research Applications
2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
2-Bromo-N-(2,3-dimethoxybenzyl)acetamide can be compared with similar compounds such as:
2-Bromo-N-phenylacetamide: This compound lacks the methoxy groups and has a phenyl group instead of the 2,3-dimethoxybenzyl group, resulting in different chemical reactivity and biological activity.
2-Bromo-N-(3,4-dimethoxybenzyl)acetamide: This compound has methoxy groups at different positions on the benzyl ring, which can affect its chemical properties and interactions with biological targets.
2-Bromo-N-(2,3-dimethoxyphenyl)acetamide: This compound has a phenyl group with methoxy substitutions, differing in its steric and electronic properties compared to the benzyl derivative.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEXYETYOJMHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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